Cas no 19485-35-9 (1-Methyl-1H-imidazole-4,5-dicarbonitrile)

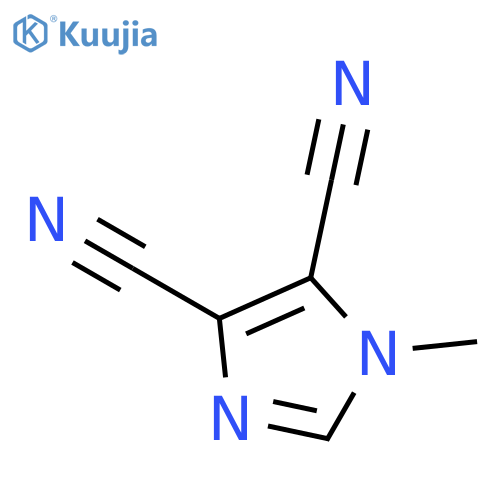

19485-35-9 structure

商品名:1-Methyl-1H-imidazole-4,5-dicarbonitrile

1-Methyl-1H-imidazole-4,5-dicarbonitrile 化学的及び物理的性質

名前と識別子

-

- 1-Methyl-1H-imidazole-4,5-dicarbonitrile

- 1-Methylimidazole-4,5-dicarbonitrile

- 4,5-Dicyano-1-methyl-1H-imidazole

- 1-Methyl-4,5-dicyano-imidazol

- 1-Methyl-4,5-dicyanoimidazole

- 4,5-dicyano-1-methylimidazole

- 4,5-dicyano-N-methylimidazole

- Imidazole,4,5-dicyano-1-methyl

- Imidazole, 4,5-dicyano-1-methyl-

- 1H-imidazole-4,5-dicarbonitrile, 1-methyl-

- 1-Methylimidazole-4,5-dicarbonitrile, 97%

- 1-Methyl-1H-imidazole-4,5-dicarbonitrile ,97%

- ZERO/005873

- PubChem8999

- SUOVGHDPXJUFME-UHFFFAOYSA-N

- 1-Methyl-4,5-dicyano-1H-imidazole

- STK785165

- SBB013752

- AB09228

- TRA

- DTXSID00342598

- J-504864

- F2199-0590

- AKOS005083180

- 19485-35-9

- AC-7260

- FT-0683573

- SY005433

- CS-0062396

- SCHEMBL8470119

- 1-Methylimidazole-4 pound not5-dicarbonitrile

- I10067

- AMY28716

- MFCD01567299

- 1-Methyl-1H-imidazole-4,5-dicarbonitrile #

- EN300-1264833

- 1P-006

- A813760

- 4,5-Dicyano-1-methyl imidazole

- ALBB-012383

- DB-011865

-

- MDL: MFCD01567299

- インチ: 1S/C6H4N4/c1-10-4-9-5(2-7)6(10)3-8/h4H,1H3

- InChIKey: SUOVGHDPXJUFME-UHFFFAOYSA-N

- ほほえんだ: N1(C([H])=NC(C#N)=C1C#N)C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 132.04400

- どういたいしつりょう: 132.044

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 65.4

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: ふん

- 密度みつど: 1.21

- ゆうかいてん: 83-85

- ふってん: 454.9 ℃ at 760 mmHg 148-150/0.5mm

- フラッシュポイント: 228.9℃

- 屈折率: 1.622

- PSA: 65.40000

- LogP: 0.16346

- ようかいせい: 自信がない

1-Methyl-1H-imidazole-4,5-dicarbonitrile セキュリティ情報

- シグナルワード:warning

- 危害声明: Irritant

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:3439

- 危険カテゴリコード: 25-36/37/38-20/21/22

- セキュリティの説明: S20; S26; S36/37; S45; S60

-

危険物標識:

- 包装カテゴリ:III

- リスク用語:R25

- 危険レベル:6.1

- 危険レベル:6.1

- 包装グループ:III

- ちょぞうじょうけん:室温貯蔵

- セキュリティ用語:6.1

- 包装等級:III

1-Methyl-1H-imidazole-4,5-dicarbonitrile 税関データ

- 税関コード:2933290090

- 税関データ:

中国税関コード:

2933290090概要:

2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1-Methyl-1H-imidazole-4,5-dicarbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | 1P-006-20MG |

1-methyl-1H-imidazole-4,5-dicarbonitrile |

19485-35-9 | >95% | 20mg |

£76.00 | 2023-03-07 | |

| Key Organics Ltd | 1P-006-50G |

1-methyl-1H-imidazole-4,5-dicarbonitrile |

19485-35-9 | >95% | 50g |

£1760.00 | 2023-09-09 | |

| abcr | AB402778-5 g |

4,5-Dicyano-1-methyl-1H-imidazole, 95%; . |

19485-35-9 | 95% | 5 g |

€76.00 | 2023-07-19 | |

| abcr | AB402778-25 g |

4,5-Dicyano-1-methyl-1H-imidazole, 95%; . |

19485-35-9 | 95% | 25 g |

€127.00 | 2023-07-19 | |

| Enamine | EN300-1264833-0.5g |

1-methyl-1H-imidazole-4,5-dicarbonitrile |

19485-35-9 | 95% | 0.5g |

$19.0 | 2023-05-01 | |

| Chemenu | CM186786-25g |

1-Methyl-1H-imidazole-4,5-dicarbonitrile |

19485-35-9 | 95+% | 25g |

$211 | 2021-08-05 | |

| Chemenu | CM186786-100g |

1-Methyl-1H-imidazole-4,5-dicarbonitrile |

19485-35-9 | 95+% | 100g |

$755 | 2021-08-05 | |

| Life Chemicals | F2199-0590-5g |

1-methyl-1H-imidazole-4,5-dicarbonitrile |

19485-35-9 | 95% | 5g |

$60.0 | 2023-09-06 | |

| Life Chemicals | F2199-0590-0.5g |

1-methyl-1H-imidazole-4,5-dicarbonitrile |

19485-35-9 | 95% | 0.5g |

$19.0 | 2023-09-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1133036-250mg |

1-Methyl-1H-imidazole-4,5-dicarbonitrile |

19485-35-9 | 98% | 250mg |

¥41 | 2023-04-15 |

1-Methyl-1H-imidazole-4,5-dicarbonitrile 関連文献

-

Sirpa J??skel?inen,Nana Sakyibea Appiah,Igor Koshevoy,Pipsa Hirva New J. Chem. 2018 42 3363

19485-35-9 (1-Methyl-1H-imidazole-4,5-dicarbonitrile) 関連製品

- 66121-66-2(1-Methyl-1H-imidazole-5-carbonitrile)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 152840-81-8(Valine-1-13C (9CI))

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:19485-35-9)1-Methyl-1H-imidazole-4,5-dicarbonitrile

清らかである:99%

はかる:100g

価格 ($):164.0